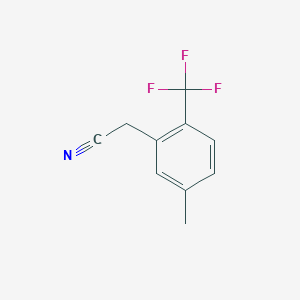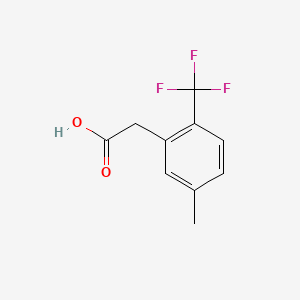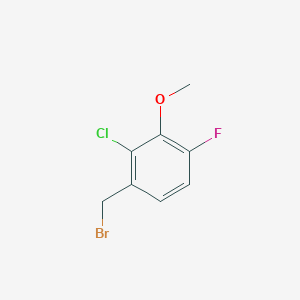
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Descripción general
Descripción
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrF3NO2S . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Target of Action
This compound is a derivative of benzenesulfonamide, and sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific targets of this compound may vary depending on its molecular structure and the environment in which it is used .
Mode of Action
As a sulfonamide derivative, it may bind to enzymes or receptors in the body and interfere with their normal function . The bromo and trifluoromethyl groups on the benzene ring could potentially enhance the compound’s binding affinity or selectivity .
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it could impact pathways related to pH regulation and fluid balance .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action . Factors such as the compound’s solubility, stability, and interactions with transport proteins could all influence its pharmacokinetic profile .
Result of Action
Depending on its targets and mode of action, it could potentially alter enzyme activity, disrupt cellular processes, or modulate signal transduction pathways . More research is needed to elucidate these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets . Additionally, the compound’s effects could be modulated by the physiological and pathological state of the organism in which it is used .
Análisis Bioquímico
Biochemical Properties
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis The compound’s sulfonamide group suggests potential interactions with enzymes that have sulfonamide-binding sites, which could influence enzyme activity and biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are not extensively studied. Compounds with similar structures are known to influence cell signaling pathways, gene expression, and cellular metabolism. It is plausible that this compound could affect these cellular functions through similar mechanisms .
Molecular Mechanism
At the molecular level, this compound may exert its effects through binding interactions with specific biomolecules. The presence of the sulfonamide group suggests potential enzyme inhibition or activation, which could lead to changes in gene expression and cellular function . Detailed studies on the exact molecular mechanisms are needed to provide a comprehensive understanding.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Detailed dosage studies are necessary to determine safe and effective levels for research applications .
Metabolic Pathways
The compound may interact with enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that the compound interacts with specific transporters or binding proteins, influencing its localization and accumulation within cellular compartments . Detailed studies are required to understand these processes.
Subcellular Localization
The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with methylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
4-Bromobenzotrifluoride: Lacks the sulfonamide group, making it less versatile in chemical reactions.
Uniqueness
4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAECPINMLAJRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674357 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-01-3 | |
| Record name | 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)


![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)







![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)


